molecular formula C20H30O B12370395 Retinol-13C3

Retinol-13C3

Cat. No.: B12370395
M. Wt: 289.4 g/mol
InChI Key: FPIPGXGPPPQFEQ-AEZFFAMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Retinol-13C3 is synthesized by incorporating stable carbon-13 isotopes into the retinol molecule. The synthesis involves the use of carbon-13 labeled precursors in a series of chemical reactions that result in the formation of this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the final product and ensure its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Retinol-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Retinol-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer in metabolic studies. Its applications include:

Mechanism of Action

Retinol-13C3 exerts its effects by being converted into retinal and then into retinoic acid. Retinoic acid binds to nuclear receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). These receptors act as transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Retinol-13C3 is unique due to its carbon-13 labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of retinol is crucial .

Properties

Molecular Formula

C20H30O

Molecular Weight

289.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-7-methyl-3-(113C)methyl-9-(2,6,6-trimethylcyclohexen-1-yl)(3,4-13C2)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i2+1,9+1,17+1

InChI Key

FPIPGXGPPPQFEQ-AEZFFAMNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=[13CH]/[13C](=C/CO)/[13CH3])/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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